Cas no 743441-87-4 (N-2-(Butan-2-yl)phenyl-2-chloropropanamide)

743441-87-4 structure
اسم المنتج:N-2-(Butan-2-yl)phenyl-2-chloropropanamide
N-2-(Butan-2-yl)phenyl-2-chloropropanamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- N-(2-sec-Butylphenyl)-2-chloropropanamide
- SR-01000050408
- Z56968527
- FB169932
- SR-01000050408-1
- 743441-87-4
- EN300-08450
- N-[2-(butan-2-yl)phenyl]-2-chloropropanamide
- AKOS000122389
- 2-CHLORO-N-[2-(SEC-BUTYL)PHENYL]PROPANAMIDE
- AKOS016881290
- N-(2-butan-2-ylphenyl)-2-chloropropanamide
- N-2-(Butan-2-yl)phenyl-2-chloropropanamide
-
- نواة داخلي: InChI=1S/C13H18ClNO/c1-4-9(2)11-7-5-6-8-12(11)15-13(16)10(3)14/h5-10H,4H2,1-3H3,(H,15,16)
- مفتاح Inchi: NLKTVLRJPSPMJX-UHFFFAOYSA-N
حساب السمة
- نوعية دقيقة: 239.1076919Da
- النظائر كتلة واحدة: 239.1076919Da
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 1
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 4
- تعقيدات: 232
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 2
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 29.1Ų
- إكسلوغ 3: 3.3
N-2-(Butan-2-yl)phenyl-2-chloropropanamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-08450-0.1g |
N-[2-(butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 0.1g |
$36.0 | 2023-10-28 | |
Enamine | EN300-08450-1.0g |
N-[2-(butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 1g |
$104.0 | 2023-04-29 | |
Enamine | EN300-08450-2.5g |
N-[2-(butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 2.5g |
$144.0 | 2023-10-28 | |
Aaron | AR019JS3-250mg |
N-[2-(butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 250mg |
$96.00 | 2025-02-10 | |
Aaron | AR019JS3-500mg |
N-[2-(butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 500mg |
$137.00 | 2025-02-10 | |
1PlusChem | 1P019JJR-5g |
N-[2-(butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 5g |
$311.00 | 2024-04-21 | |
1PlusChem | 1P019JJR-10g |
N-[2-(butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 10g |
$390.00 | 2024-04-21 | |
Ambeed | A1010267-5g |
N-[2-(Butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 5g |
$214.0 | 2024-04-17 | |
Aaron | AR019JS3-2.5g |
N-[2-(butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 2.5g |
$223.00 | 2025-02-10 | |
Aaron | AR019JS3-10g |
N-[2-(butan-2-yl)phenyl]-2-chloropropanamide |
743441-87-4 | 95% | 10g |
$404.00 | 2023-12-14 |
N-2-(Butan-2-yl)phenyl-2-chloropropanamide الوثائق ذات الصلة
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
743441-87-4 (N-2-(Butan-2-yl)phenyl-2-chloropropanamide) منتجات ذات صلة
- 67275-27-8(Piperacillin Sulfoxide)
- 2227888-16-4(2-(Furan-2-yl)-1-(propan-2-yl)pyrrolidin-3-amine)
- 1343610-11-6(2-(Butylamino)-5-fluorobenzonitrile)
- 1352792-15-4(3’-Hydroxy Repaglinide-d5 (Mixture of Diastereomers))
- 1513450-49-1(1-2-(2,5-dimethylphenyl)propan-2-ylcyclopropan-1-amine)
- 1260663-68-0(3-amino-5-chloro-pyrazine-2-carboxylic acid)
- 2305176-62-7(N-{(1S,5R)-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclobutane-1-ylmethyl}prop-2-enamide)
- 1451918-69-6(Dinaphtho[2,3-b:2′,3′-d]thiophene, 3,9-dibutyl-)
- 1000878-44-3(1-(2-Chloro-6-fluorophenyl)ethan-1-amine)
- 2089572-99-4(2-Butene-1-sulfonyl chloride, 3-cyclopropyl-)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:743441-87-4)N-2-(Butan-2-yl)phenyl-2-chloropropanamide

نقاء:99%
كمية:5g
الأسعار ($):193.0